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Compound of Interest

Compound Name: 3-Chloro-N-methylbenzylamine

Cat. No.: B1295239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and

synthesis of 3-Chloro-N-methylbenzylamine. The information is intended to support research

and development activities by offering detailed experimental data and protocols.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Chloro-N-
methylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.38 - 7.25 m 4H Ar-H

3.62 s 2H -CH₂-

3.32 br s 1H NH

2.22 s 3H -CH₃
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Solvent: DMSO-d₆, Frequency: 300 MHz.[1]

¹³C NMR Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental data, the following ¹³C NMR chemical shifts

have been predicted using computational models. These predictions are based on the structure

of 3-Chloro-N-methylbenzylamine and are intended as a guide for spectral interpretation.

Chemical Shift (δ) ppm Assignment

~142 Ar-C-CH₂

~133 Ar-C-Cl

~130 Ar-CH

~128 Ar-CH

~127 Ar-CH

~126 Ar-CH

~55 -CH₂-

~35 -CH₃

Mass Spectrometry (MS)
ESI-MS Data

m/z Ion

156 [M+H]⁺

Ionization Method: Electrospray Ionization (ESI).[1]

Infrared (IR) Spectroscopy (Predicted)
As experimental IR data is not readily available, the following characteristic absorption bands

are predicted based on the functional groups present in 3-Chloro-N-methylbenzylamine.
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Sharp
N-H Stretch (Secondary

Amine)

3000 - 3100 Medium C-H Stretch (Aromatic)

2800 - 3000 Medium C-H Stretch (Aliphatic)

1450 - 1600 Medium to Strong C=C Stretch (Aromatic Ring)

1000 - 1350 Strong C-N Stretch

650 - 850 Strong C-Cl Stretch

Experimental Protocols
Synthesis of 3-Chloro-N-methylbenzylamine
A common method for the synthesis of 3-Chloro-N-methylbenzylamine is via the reaction of

3-chlorobenzyl chloride with methylamine.

Materials:

3-chlorobenzyl chloride

Methylamine (e.g., 40% in water)

Sodium hydroxide

Diethyl ether or other suitable organic solvent

Anhydrous magnesium sulfate or sodium sulfate

Deionized water

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-

chlorobenzyl chloride in a suitable solvent such as ethanol.
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Cool the flask in an ice bath and slowly add an excess of aqueous methylamine solution

dropwise with continuous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and add aqueous sodium hydroxide to neutralize the excess acid

and deprotonate the amine salt.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent

like diethyl ether.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation or column chromatography to yield pure 3-
Chloro-N-methylbenzylamine.

This is a generalized protocol and may require optimization.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Chloro-N-
methylbenzylamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR

tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 300 MHz or higher. Set appropriate spectral width, acquisition time, and

relaxation delay.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A higher number of scans

may be required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization source

(e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.

Infrared (IR) Spectroscopy

Sample Preparation: As 3-Chloro-N-methylbenzylamine is a liquid, a neat spectrum can be

obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Analysis: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the

spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Visualizations
The following diagrams illustrate the synthesis and analytical workflow for 3-Chloro-N-
methylbenzylamine.
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Caption: Synthetic pathway for 3-Chloro-N-methylbenzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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